Hsd17B13-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-2 is a potent inhibitor of hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13), an enzyme associated with lipid droplets in the liver. This enzyme has been identified as a potential therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH), conditions that can lead to liver fibrosis and hepatocellular carcinoma .
Preparation Methods
The synthesis of Hsd17B13-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic compounds, which undergo reactions like Friedel-Crafts acylation or alkylation.
Functional Group Introduction: Various functional groups are introduced through reactions such as halogenation, nitration, and reduction.
Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to introduce the desired substituents
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Hsd17B13-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Hsd17B13-IN-2 has several scientific research applications, including:
Chemistry: It is used as a chemical probe to study the function of HSD17B13 and its role in lipid metabolism.
Biology: It helps in understanding the biological pathways involving HSD17B13, particularly in liver cells.
Medicine: It is being investigated as a potential therapeutic agent for treating liver diseases such as NAFLD and NASH.
Industry: It may be used in the development of new drugs targeting liver diseases
Mechanism of Action
Hsd17B13-IN-2 exerts its effects by inhibiting the activity of HSD17B13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets, which are associated with the progression of liver diseases. The molecular targets include the active site of HSD17B13, where the inhibitor binds and prevents the enzyme from catalyzing its reactions .
Comparison with Similar Compounds
Hsd17B13-IN-2 is unique compared to other similar compounds due to its high potency and selectivity for HSD17B13. Similar compounds include:
BI-3231: Another potent inhibitor of HSD17B13, used as a chemical probe in scientific research.
Hsd17B13-IN-17: Another inhibitor with similar applications but different structural features.
Hsd17B13-IN-32: Similar to Hsd17B13-IN-17, with slight variations in its chemical structure and preparation methods.
These compounds share a common target but differ in their chemical structures, which can affect their potency, selectivity, and pharmacokinetic properties.
Properties
Molecular Formula |
C21H23F2NO4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-fluoro-N-[[4-[(2-fluorophenoxy)methyl]-1-hydroxycyclohexyl]methyl]-4-hydroxybenzamide |
InChI |
InChI=1S/C21H23F2NO4/c22-16-3-1-2-4-19(16)28-12-14-7-9-21(27,10-8-14)13-24-20(26)15-5-6-18(25)17(23)11-15/h1-6,11,14,25,27H,7-10,12-13H2,(H,24,26) |
InChI Key |
GPSLYTIDVZDODP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1COC2=CC=CC=C2F)(CNC(=O)C3=CC(=C(C=C3)O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.